molecular formula C11H17N3O B11782502 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine

Cat. No.: B11782502
M. Wt: 207.27 g/mol
InChI Key: AMORKYPMSRMCFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced through an alkylation reaction using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidopyrimidines: These compounds have similar structural features and biological activities.

    Cyclobutyl Derivatives:

Uniqueness

6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine is unique due to its specific combination of a cyclobutyl group and a methoxyethyl group on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

6-cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H17N3O/c1-7(15-2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14)

InChI Key

AMORKYPMSRMCFY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CC(=N1)N)C2CCC2)OC

Origin of Product

United States

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